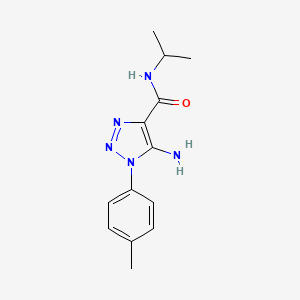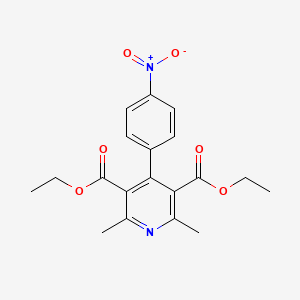![molecular formula C16H20Cl2N2O B5000084 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B5000084.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea, also known as BU-224, is a potent and selective antagonist of the orexin-2 receptor (OX2R). Orexin is a neuropeptide that plays a crucial role in regulating wakefulness, appetite, and reward. BU-224 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including narcolepsy, addiction, and anxiety.
作用机制
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea is a selective antagonist of the orexin-2 receptor (OX2R), which is primarily expressed in the central nervous system. Orexin signaling through OX2R has been implicated in the regulation of wakefulness, appetite, and reward. This compound blocks the binding of orexin to OX2R, thereby reducing the activity of the orexin system and modulating these behaviors.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to increase slow-wave sleep and reduce rapid-eye-movement (REM) sleep. This compound has also been found to reduce food intake and body weight in animal models of obesity. These effects are consistent with the known functions of the orexin system in regulating sleep and appetite.
实验室实验的优点和局限性
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has several advantages as a research tool. It is a potent and selective antagonist of OX2R, which allows for precise modulation of orexin signaling. This compound has also been shown to have good pharmacokinetic properties, including high brain penetration and long half-life. However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. Additionally, this compound may have off-target effects on other receptors or signaling pathways, which could complicate data interpretation.
未来方向
There are several future directions for research on N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Another area of interest is the role of the orexin system in regulating other behaviors, such as stress and emotion. Further studies are needed to elucidate the complex interactions between the orexin system and other neural circuits. Finally, the development of new compounds with improved selectivity and pharmacokinetic properties could lead to more effective therapies for these conditions.
合成方法
The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea involves a multistep process, starting with the reaction of 3,4-dichlorophenyl isocyanate with bicyclo[2.2.1]hept-2-ene in the presence of a base catalyst to form the intermediate N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4-dichlorophenylurea. This intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to yield the final product this compound.
科学研究应用
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, this compound has been shown to improve wakefulness and reduce cataplexy in animal models of narcolepsy. This compound has also been found to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety disorders. These findings suggest that this compound may have potential as a therapeutic agent for these conditions.
属性
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O/c1-9(13-7-10-2-3-11(13)6-10)19-16(21)20-12-4-5-14(17)15(18)8-12/h4-5,8-11,13H,2-3,6-7H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKRIDPKLWUPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5000003.png)
![2-{4-[(4-methylbenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5000013.png)

![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5000035.png)
![methyl 2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5000050.png)


![ethyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000078.png)
![ethyl N-{[4-(acetylamino)phenyl]sulfonyl}glycinate](/img/structure/B5000086.png)

![3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione]](/img/structure/B5000105.png)
![11-(2-chloro-6-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5000108.png)
![N-(4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5000117.png)
